5-Bromopentanoic-3,3,4,4-D4 acid
Overview
Description
5-Bromopentanoic-3,3,4,4-D4 acid: is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is often used in scientific research due to its unique properties and applications. The molecular formula of this compound is C5H5D4BrO2, and it has a molecular weight of 185.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopentanoic-3,3,4,4-D4 acid typically involves the bromination of pentanoic acid derivatives that have been deuterated at specific positions. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopentanoic-3,3,4,4-D4 acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include 5-hydroxypentanoic-3,3,4,4-D4 acid, 5-aminopentanoic-3,3,4,4-D4 acid, and 5-thiopentanoic-3,3,4,4-D4 acid.
Reduction Reactions: Products include 5-pentanol-3,3,4,4-D4 and pentane-3,3,4,4-D4.
Oxidation Reactions: Products include carbon dioxide and water.
Scientific Research Applications
Chemistry: 5-Bromopentanoic-3,3,4,4-D4 acid is used as a stable isotope-labeled compound in various chemical studies. It is often employed in reaction mechanism studies to trace the pathway of reactions and to study isotope effects .
Biology: In biological research, this compound is used as a tracer in metabolic studies. The deuterium atoms allow researchers to track the metabolic fate of the compound in biological systems .
Medicine: In medicinal chemistry, this compound is used in the development of deuterated drugs. Deuteration can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and reducing their toxicity .
Industry: In the industrial sector, this compound is used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 5-Bromopentanoic-3,3,4,4-D4 acid involves its interaction with specific molecular targets and pathwaysThis effect can alter the metabolic pathways and the pharmacokinetic properties of the compound .
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes involved in metabolic pathways, affecting their activity and the overall metabolic process.
Receptors: It can also bind to specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
5-Bromopentanoic acid: The non-deuterated version of the compound.
5-Chloropentanoic-3,3,4,4-D4 acid: A similar compound with a chlorine atom instead of a bromine atom.
5-Iodopentanoic-3,3,4,4-D4 acid: A similar compound with an iodine atom instead of a bromine atom.
Uniqueness: 5-Bromopentanoic-3,3,4,4-D4 acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of isotope effects and the tracing of metabolic pathways. Additionally, the bromine atom provides specific reactivity that can be exploited in various chemical reactions .
Properties
IUPAC Name |
5-bromo-3,3,4,4-tetradeuteriopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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